![molecular formula C21H28N2O B14348512 Bis[3-(diethylamino)phenyl]methanone CAS No. 95612-32-1](/img/structure/B14348512.png)
Bis[3-(diethylamino)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(diethylamino)phenyl]methanone, also known as Michler’s ethyl ketone, is an organic compound with the molecular formula C21H28N2O. It is a derivative of benzophenone and is characterized by the presence of two diethylamino groups attached to the phenyl rings. This compound is widely used in the production of dyes and pigments due to its electron-rich structure .
Preparation Methods
Bis[3-(diethylamino)phenyl]methanone is typically synthesized through the Friedel-Crafts acylation of diethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows: [ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
In industrial settings, the synthesis is carried out under controlled conditions to ensure high yield and purity. The reaction is typically conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .
Chemical Reactions Analysis
Bis[3-(diethylamino)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis[3-(diethylamino)phenyl]methanone has a wide range of applications in scientific research:
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of inks, coatings, and plastics due to its excellent light-absorbing properties
Mechanism of Action
The mechanism of action of Bis[3-(diethylamino)phenyl]methanone involves its ability to absorb light and transfer energy to other molecules. This property makes it an effective photosensitizer. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to nearby molecules, initiating photochemical reactions. This mechanism is particularly useful in applications such as photodynamic therapy and photopolymerization .
Comparison with Similar Compounds
Bis[3-(diethylamino)phenyl]methanone is similar to other benzophenone derivatives, such as:
Bis[4-(dimethylamino)phenyl]methanone (Michler’s ketone): This compound has dimethylamino groups instead of diethylamino groups, making it less bulky and slightly different in reactivity.
Benzophenone: The parent compound without any amino substituents, used primarily as a photoinitiator in UV-curable coatings.
The uniqueness of this compound lies in its enhanced electron-donating ability due to the diethylamino groups, which makes it more effective in certain photochemical applications .
Properties
CAS No. |
95612-32-1 |
|---|---|
Molecular Formula |
C21H28N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bis[3-(diethylamino)phenyl]methanone |
InChI |
InChI=1S/C21H28N2O/c1-5-22(6-2)19-13-9-11-17(15-19)21(24)18-12-10-14-20(16-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
BMLZTHGBTGGBIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


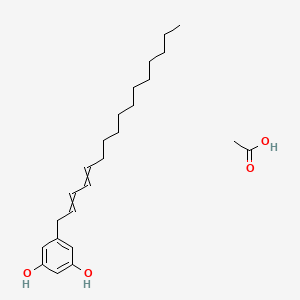
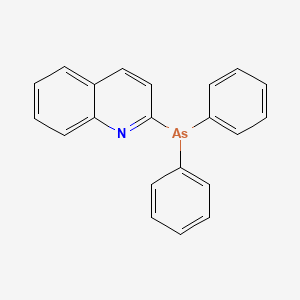
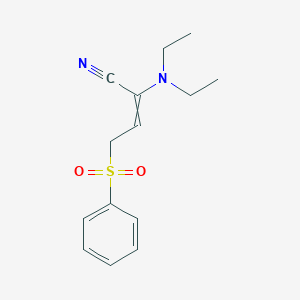
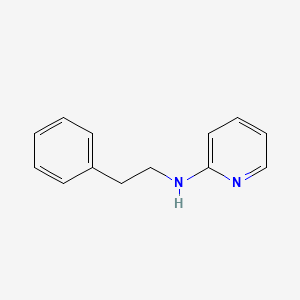
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
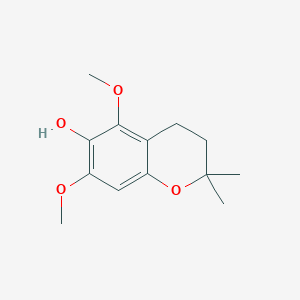
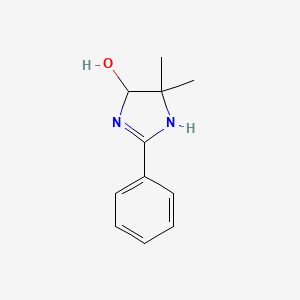
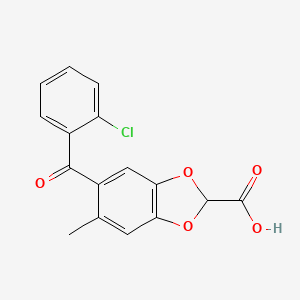
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)



